4-(N,N-Dimethylamino)benzenediazonium chloride
Overview
Description
4-(N,N-Dimethylamino)benzenediazonium chloride, also known as DIAZONIUMCHLORIDE or 4-N,N-DIMETHYLAMINOBENZENE, is a chemical compound with the molecular formula C8H10ClN3 . Its molecular weight is 183.6381 .
Synthesis Analysis
The synthesis of diazonium salts involves the treatment of an aromatic amine with nitrous acid (or sodium nitrite, which is converted to nitrous acid in the presence of acid) in the presence of a strong acid like HCl . This results in the loss of H2O and the formation of a new N-N triple bond, creating a diazonium ion .Molecular Structure Analysis
The molecular structure of 4-(N,N-Dimethylamino)benzenediazonium chloride consists of a benzene ring attached to a diazonium group (-N2+) and a chloride ion . The diazonium group is highly reactive, which makes this compound useful in various chemical reactions .Chemical Reactions Analysis
Diazonium ions, such as those present in 4-(N,N-Dimethylamino)benzenediazonium chloride, can undergo both substitution reactions and coupling reactions . In substitution reactions, the -N2+ group is replaced by another group, and nitrogen gas is released . For example, if you warm the benzenediazonium chloride solution, the diazonium ion reacts with the water in the solution and phenol is formed . In coupling reactions, the nitrogen in the diazonium ion is retained and used to make a bridge between two benzene rings .Physical And Chemical Properties Analysis
4-(N,N-Dimethylamino)benzenediazonium chloride is a colorless, crystalline solid . It is readily soluble in water and stable in cold water, but reacts with warm water . Its aqueous solutions are neutral to litmus and conduct electricity due to the presence of ions .Scientific Research Applications
Chemical Structure Analysis : Šimůnek et al. (2003) studied the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate, determining the structure using X-ray analysis and NMR spectra (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).
Cyclic Product Formation : Kolar and Schendzielorz (1985) explored the reaction of 4-trifluoromethyl-benzenediazonium chloride and methylamine-formaldehyde, yielding novel cyclic products (Kolar & Schendzielorz, 1985).
Benzoylation of Alcohols : Wolfe (1997) described a method for the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, used for benzoylation of secondary and tertiary alcohols (Wolfe, 1997).
Azodyes Formation : Becker et al. (1988) studied the coupling of quaternary 1,2,4-triazolium salts with p-N,N-dimethylamino-benzenediazonium salts for azodyes formation (Becker, Hoffmann, Gwan, & Knüpfer, 1988).
Reduction by Hydrogen Atoms : Daasbjerg and Sehested (2003) conducted a pulse radiolysis study on substituted benzenediazonium salts, including dimethylamino variants, in acidic aqueous solution (Daasbjerg & Sehested, 2003).
Kinetics of Azocoupling : Becker et al. (1991) investigated the kinetics of azocoupling between various triazolium salts and p-N,N-dimethylamino benzenediazonium tetrafluoroborate (Becker, Kurdi, Gwan, & Schütz, 1991).
Spin Coupling and Electronic Structure : Axenrod et al. (1988) used 15N-13C spin coupling to probe the electronic structure in benzenediazonium ions, including dimethylamino variants (Axenrod, Huang, Tufaro, Watnick, & Webb, 1988).
Photopolymerization for Bioactive Grafts : Gam-Derouich et al. (2012) described a novel methodology for grafting polymers via radical photopolymerization initiated on gold surfaces by aryl layers from diazonium salt precursors, specifically using 4-(dimethylamino)benzenediazonium salt (Gam-Derouich, Lamouri, Redeuilh, Decorse, Maurel, Carbonnier, Beyazıt, Yılmaz, Yagcı, & Chehimi, 2012).
Photometric Reagent for Selenium : Demeyere and Hoste (1962) investigated 4-dimethylamino-1,2-phenylenediamine as a photometric and qualitative reagent for selenium (Demeyere & Hoste, 1962).
Catalyst for Acylation of Alcohols : Liu et al. (2014) used 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of inert alcohols, investigating its mechanism and substrate scope (Liu, Ma, Liu, & Wang, 2014).
Mechanism of Action
The mechanism of action of diazonium salts involves the replacement of the -N2+ group with another group, releasing nitrogen gas . This can occur through substitution reactions or coupling reactions . In substitution reactions, a group such as -OH or an iodine atom can replace the -N2+ group . In coupling reactions, the nitrogen in the diazonium ion is retained and used to make a bridge between two benzene rings .
properties
IUPAC Name |
4-(dimethylamino)benzenediazonium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIAVEMREXZXAK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+]#N.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24564-52-1 (Parent) | |
Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883290 | |
Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-Dimethylamino)benzenediazonium chloride | |
CAS RN |
100-04-9 | |
Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenediazonium, 4-(dimethylamino)-, chloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60883290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(N,N-dimethylamino)benzenediazonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.558 | |
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